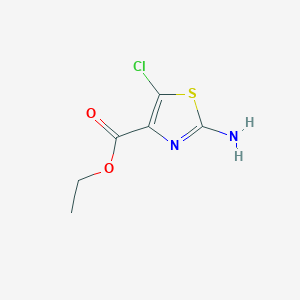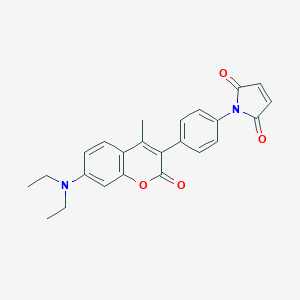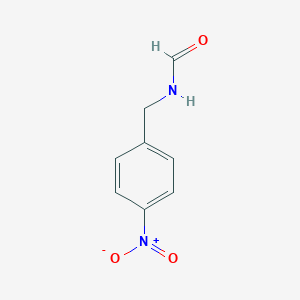
AZ 12080282 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ 12080282 dihydrochloride is a chemical compound known for its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and its dysregulation is associated with several types of cancer. The compound is chemically named N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(2-pyridinylmethoxy)benzamide dihydrochloride and has a molecular weight of 457.35 g/mol .
Preparation Methods
The synthesis of AZ 12080282 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting 2-methylphenylamine with 1H-imidazole-2-carboxaldehyde under specific conditions to form an imidazole derivative.
Introduction of the pyridinylmethoxy group: The imidazole derivative is then reacted with 2-pyridinylmethanol in the presence of a suitable catalyst to introduce the pyridinylmethoxy group.
Formation of the final product: The final product, N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(2-pyridinylmethoxy)benzamide, is obtained by reacting the intermediate with 4-chlorobenzoyl chloride.
Chemical Reactions Analysis
AZ 12080282 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: It can be hydrolyzed to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
AZ 12080282 dihydrochloride has several scientific research applications:
Cancer Research: It is used to study the Hedgehog signaling pathway, which is implicated in various cancers.
Developmental Biology: The compound is used to study the role of Hedgehog signaling in developmental processes, including embryonic development and tissue regeneration.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting the Hedgehog signaling pathway.
Cell Signaling Studies: It is used to investigate the mechanisms of cell signaling and the interactions between different signaling pathways.
Mechanism of Action
AZ 12080282 dihydrochloride exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets the Smoothened receptor, a key component of the pathway, and prevents its activation. This inhibition disrupts the downstream signaling cascade, leading to the suppression of gene expression regulated by the Hedgehog pathway. The compound also exhibits selectivity against p38 alpha, a protein kinase involved in inflammatory responses .
Comparison with Similar Compounds
AZ 12080282 dihydrochloride is unique in its high potency and selectivity as a Hedgehog signaling inhibitor. Similar compounds include:
Cyclopamine: Another Hedgehog pathway inhibitor, but with lower potency compared to this compound.
Vismodegib: A clinically approved Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: Another Hedgehog pathway inhibitor used in cancer treatment, but with different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their potency, selectivity, and clinical applications.
Properties
IUPAC Name |
N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKKYBHDQYHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)









